
Chromium;titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium and titanium are transition metals known for their unique properties and wide range of applications. When combined, they form compounds that exhibit remarkable characteristics, making them valuable in various scientific and industrial fields. Chromium is known for its high corrosion resistance and hardness, while titanium is renowned for its strength, low density, and excellent corrosion resistance. The combination of these two metals results in compounds that leverage the best properties of both elements.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of chromium-titanium compounds typically involves the use of high-purity chromium and titanium precursors. One common method is the reduction of metal oxides using carbon or other reducing agents at high temperatures. For example, titanium dioxide (TiO₂) and chromium oxide (Cr₂O₃) can be reduced using carbon in an electric arc furnace to produce the desired compound.
Industrial Production Methods
In industrial settings, the production of chromium-titanium compounds often involves the use of advanced metallurgical techniques. These include vacuum arc remelting and electron beam melting, which ensure the high purity and homogeneity of the final product. The use of these methods helps in achieving the desired microstructure and mechanical properties of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Chromium-titanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of chromium and titanium, as well as the reaction conditions.
Common Reagents and Conditions
Oxidation: Chromium-titanium compounds can be oxidized using oxygen or other oxidizing agents at elevated temperatures. For example, heating in the presence of air can lead to the formation of oxides.
Reduction: Reduction reactions often involve the use of hydrogen or carbon monoxide as reducing agents. These reactions are typically carried out at high temperatures to ensure complete reduction.
Substitution: Substitution reactions involve the replacement of one ligand or atom in the compound with another. These reactions can be carried out using various reagents, such as halides or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce chromium and titanium oxides, while reduction reactions can yield pure metals or alloys.
Applications De Recherche Scientifique
Chromium-titanium compounds have a wide range of applications in scientific research, including:
Chemistry: These compounds are used as catalysts in various chemical reactions, including hydrogenation and polymerization processes.
Biology: In biological research, chromium-titanium compounds are studied for their potential use in medical implants and prosthetics due to their biocompatibility and corrosion resistance.
Medicine: The compounds are explored for their potential in drug delivery systems and as antimicrobial agents.
Industry: In industrial applications, chromium-titanium compounds are used in the production of high-strength alloys, coatings, and corrosion-resistant materials.
Mécanisme D'action
The mechanism of action of chromium-titanium compounds involves their interaction with molecular targets and pathways within a given system. For example, in catalytic applications, the compounds facilitate chemical reactions by providing active sites for reactants to interact. In biological systems, the compounds may interact with cellular components, influencing processes such as cell adhesion and proliferation.
Comparaison Avec Des Composés Similaires
Chromium-titanium compounds can be compared with other transition metal compounds, such as those containing nickel, cobalt, or vanadium. These comparisons highlight the unique properties of chromium-titanium compounds, such as their superior corrosion resistance and mechanical strength. Similar compounds include:
Nickel-titanium (Nitinol): Known for its shape memory and superelastic properties.
Cobalt-chromium: Used in medical implants due to its biocompatibility and wear resistance.
Vanadium-titanium: Known for its high strength-to-weight ratio and use in aerospace applications.
Propriétés
Numéro CAS |
106712-51-0 |
|---|---|
Formule moléculaire |
CrTi |
Poids moléculaire |
99.863 g/mol |
Nom IUPAC |
chromium;titanium |
InChI |
InChI=1S/Cr.Ti |
Clé InChI |
UMUXBDSQTCDPJZ-UHFFFAOYSA-N |
SMILES canonique |
[Ti].[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


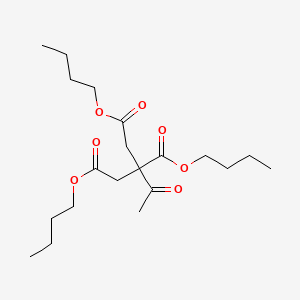
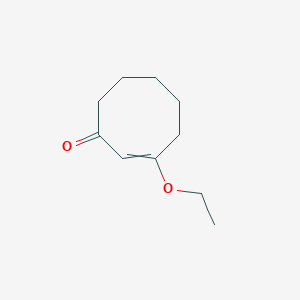
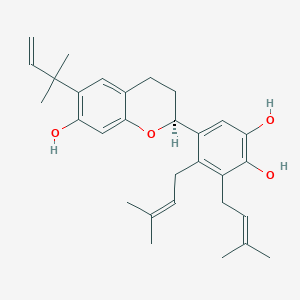
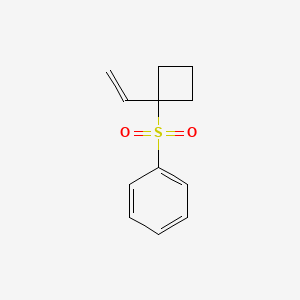

![2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14327409.png)
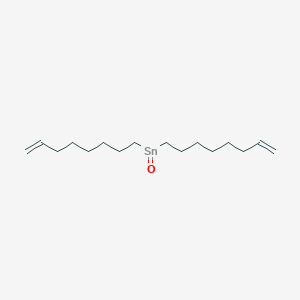

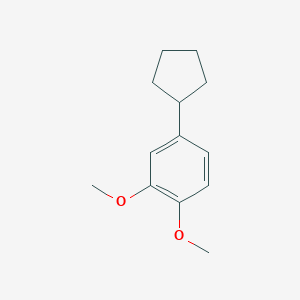


![[(Methyltellanyl)methyl]benzene](/img/structure/B14327437.png)
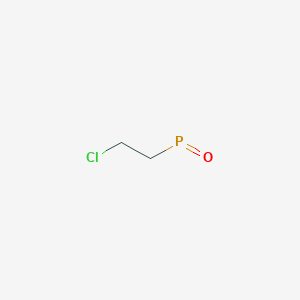
![4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one](/img/structure/B14327442.png)
